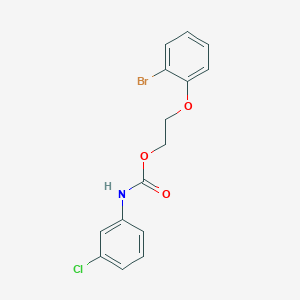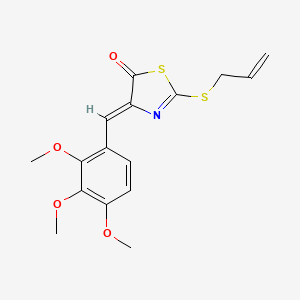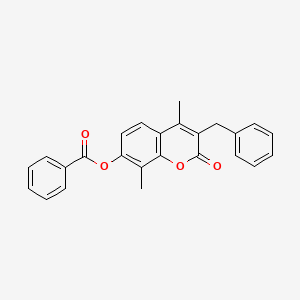![molecular formula C22H24N2O2 B5170249 N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, commonly known as AICAR, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. AICAR has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders.
Mecanismo De Acción
AICAR activates N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which is a cellular energy sensor that regulates glucose and lipid metabolism. N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation in skeletal muscle cells. AICAR also inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition leads to the induction of autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AICAR has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and energy metabolism. AICAR also induces autophagy and apoptosis in cancer cells, leading to reduced cell proliferation and tumor growth. In addition, AICAR has cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AICAR has several advantages for lab experiments. It is a potent activator of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which makes it a useful tool for studying cellular energy metabolism. AICAR has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, AICAR has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to maintain a sustained level of activation of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. In addition, AICAR can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for AICAR research. One area of interest is the development of more potent and selective activators of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. Another area of interest is the investigation of the potential therapeutic applications of AICAR in other diseases, such as neurodegenerative disorders. Furthermore, the use of AICAR as a tool for studying cellular energy metabolism and autophagy is an area of ongoing research. Overall, AICAR has significant potential for advancing our understanding of cellular energy metabolism and for developing new therapies for various diseases.
Métodos De Síntesis
AICAR can be synthesized through a multistep process starting from 4-isopropylbenzaldehyde and allylamine. The first step involves the condensation of 4-isopropylbenzaldehyde with allylamine to form 1-allyl-2-(4-isopropylphenyl)ethylamine. The second step involves the reaction of this intermediate with chloroacetyl chloride to form N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. The overall yield of this synthesis method is approximately 40-50%.
Aplicaciones Científicas De Investigación
AICAR has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. AICAR has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In addition, AICAR has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
Propiedades
IUPAC Name |
N-[(Z)-3-oxo-1-(4-propan-2-ylphenyl)-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-14-23-22(26)20(24-21(25)19-8-6-5-7-9-19)15-17-10-12-18(13-11-17)16(2)3/h4-13,15-16H,1,14H2,2-3H3,(H,23,26)(H,24,25)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQCIKCYSKFBLF-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)


![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5170194.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5170208.png)
![2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)

![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)
![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
